N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups or rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide might be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzamide: Lacks the trifluoromethyl group.
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide makes it unique. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)13-5-2-1-4-12(13)16(24)21-8-10-23-9-7-14(22-23)15-6-3-11-25-15/h1-7,9,11H,8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVUQIFTGDSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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